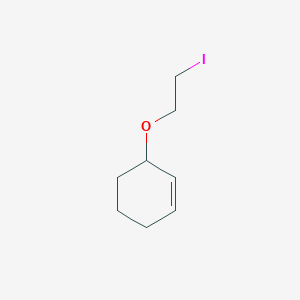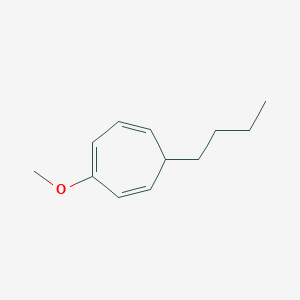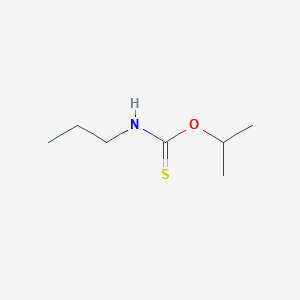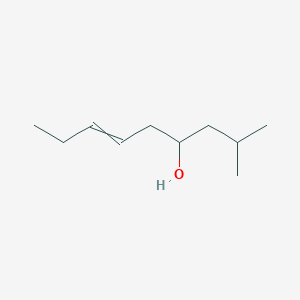
2-Methylnon-6-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnon-6-en-4-ol: is an organic compound with the molecular formula C10H20O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnon-6-en-4-ol can be achieved through several methods. One common approach involves the use of alkyne and alkyl halide as starting materials. The reaction typically proceeds through a series of steps, including alkynide alkylation and subsequent hydroboration-oxidation to introduce the hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of precursor compounds. This method ensures high yield and purity of the final product. The reaction conditions often include the use of palladium or platinum catalysts under controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylnon-6-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using and a such as palladium.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Formation of 2-Methylnon-6-en-4-one.
Reduction: Formation of this compound.
Substitution: Formation of 2-Methylnon-6-en-4-chloride.
Applications De Recherche Scientifique
2-Methylnon-6-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylnon-6-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond in the compound can participate in electrophilic addition reactions , further modifying its activity .
Comparaison Avec Des Composés Similaires
2-Methylnon-6-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Methylnon-6-en-4-chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.
2-Methylnon-6-en-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 2-Methylnon-6-en-4-ol is unique due to its combination of a hydroxyl group and a double bond, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
136496-38-3 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-methylnon-6-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-4-5-6-7-10(11)8-9(2)3/h5-6,9-11H,4,7-8H2,1-3H3 |
Clé InChI |
ABIKYCRHDTXBQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC(CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



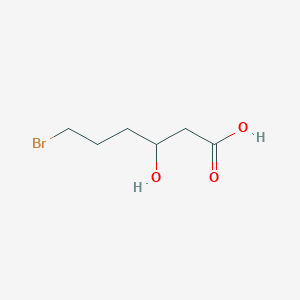
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

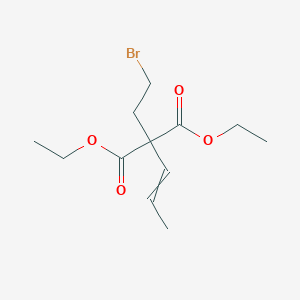
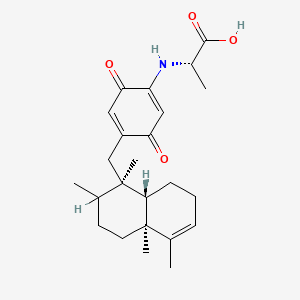
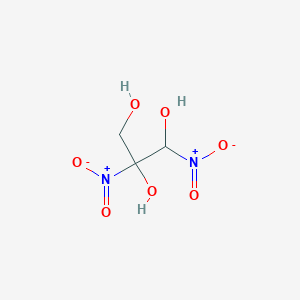
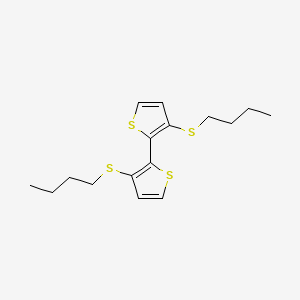
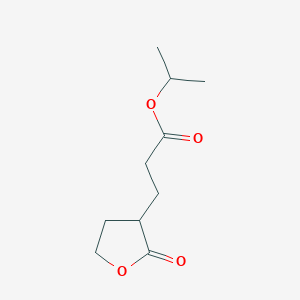
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
